molecular formula C15H24N2 B8316805 2-(N-Benzyl-N-methylamino)-1-(N-piperidinyl)ethane

2-(N-Benzyl-N-methylamino)-1-(N-piperidinyl)ethane

Cat. No.: B8316805
M. Wt: 232.36 g/mol
InChI Key: LMCISQHXWDAJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-Benzyl-N-methylamino)-1-(N-piperidinyl)ethane is a useful research compound. Its molecular formula is C15H24N2 and its molecular weight is 232.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

N-benzyl-N-methyl-2-piperidin-1-ylethanamine

InChI

InChI=1S/C15H24N2/c1-16(14-15-8-4-2-5-9-15)12-13-17-10-6-3-7-11-17/h2,4-5,8-9H,3,6-7,10-14H2,1H3

InChI Key

LMCISQHXWDAJGX-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCCCC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of piperdine (1.16 g, 13.6 mmol), the title compound of Step 10 (3.0 g, 13.6 mmol) and NaHCO3 (3.94 g, 46.9 mmol) in EtOH (24 mL) was refluxed overnight in a modification of the procedure of Bach, et al. [J. Am. Chem. Soc. 79, 2221-2225 (1957)]. After filtration, the filtrate was concentrated to a yellow murky oil. The oil was dissolved into a 1.0M KOH solution (10 mL) and was extracted with EtOAc (3×5 mL). The organic layer was washed with a 5% NaHCO3, solution (5 mL), H2O (5 mL), and brine (5 mL) and then was dried over MgSO4. The filtrate was concentrated and purified by medium pressure column chromatography on silica gel [eluting NH4OH-EtOH-CHCl3 (1:5:94)] to give 1.85 g (58% yield) of the title compound as an oil. The proton spectral data were consistent with the proposed structure.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.